BenchChemオンラインストアへようこそ!

5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride

GABAA receptor Radioligand binding Muscimol site

5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride (CAS 1417355-78-2) is a heterocyclic oxadiazole-piperidine hybrid that functions as a low-affinity, subunit-selective modulator of GABAA receptors. Unlike full agonists such as GABA or the high-efficacy analog 5‑aminomethyl‑3H‑[1,3,4]oxadiazol‑2‑one (5d), this compound exhibits a mixed partial-agonist/antagonist profile that is exquisitely dependent on receptor α‑subunit composition.

Molecular Formula C7H13Cl2N3O2
Molecular Weight 242.1 g/mol
CAS No. 1417355-78-2
Cat. No. B1405756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride
CAS1417355-78-2
Molecular FormulaC7H13Cl2N3O2
Molecular Weight242.1 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NNC(=O)O2.Cl.Cl
InChIInChI=1S/C7H11N3O2.2ClH/c11-7-10-9-6(12-7)5-1-3-8-4-2-5;;/h5,8H,1-4H2,(H,10,11);2*1H
InChIKeyRUKSFLWVQISVPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride (CAS 1417355-78-2) – Core Identity and Pharmacological Class for Sourcing Decisions


5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride (CAS 1417355-78-2) is a heterocyclic oxadiazole-piperidine hybrid that functions as a low-affinity, subunit-selective modulator of GABAA receptors [1]. Unlike full agonists such as GABA or the high-efficacy analog 5‑aminomethyl‑3H‑[1,3,4]oxadiazol‑2‑one (5d), this compound exhibits a mixed partial-agonist/antagonist profile that is exquisitely dependent on receptor α‑subunit composition [1]. The dihydrochloride salt form (C₇H₁₃Cl₂N₃O₂, MW 242.1 g·mol⁻¹) is the standard research-grade material supplied by specialty chemical vendors .

Why 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride Cannot Be Replaced by Other Oxadiazole‑Piperidine or GABAA Ligands


Substituting this compound with seemingly similar 1,3,4‑oxadiazol‑2‑one or 1,3,4‑oxadiazol‑2‑thione congeners would fundamentally alter experimental outcomes because minute structural changes in the heterocycle or the piperidine substituent drastically shift both binding affinity (spanning a >100‑fold IC50 range) and intrinsic efficacy at individual GABAA receptor α‑subunit isoforms [1]. For example, the 5‑aminomethyl analog (5d) acts as a near‑full agonist across all α‑subunits, whereas the target compound is a weak partial agonist at α2, α3 and α5 subtypes and a functional antagonist at α2, α4 and α6 subtypes when co‑applied with GABA [1]. No off‑the‑shelf GABAA tool compound recapitulates this precise mixed activity fingerprint, making the dihydrochloride salt of 5a the obligatory reagent for studies requiring a low‑efficacy, subunit‑selective oxadiazole‑based probe [1].

Quantitative Differentiation of 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride from Its Closest Analogs


GABAA Receptor Binding Affinity: 130‑fold Lower IC50 than the 5‑Aminomethyl Analog (5d)

In [3H]muscimol competition binding assays using rat cortical membranes, compound 5a (the free base of the target compound) displayed an IC50 of 183 μM, making it the lowest-affinity ligand among the six oxadiazole‑piperidine derivatives subjected to full concentration‑response analysis [1]. By contrast, the 5‑aminomethyl congener 5d achieved an IC50 of 1.4 μM, representing a >130‑fold increase in apparent affinity [1]. This quantitative gap is essential for applications where weak target engagement is pharmacologically desirable.

GABAA receptor Radioligand binding Muscimol site

Intrinsic Agonist Efficacy at GABAA α5 Subunits: 5a vs. Thione Analog 6a vs. Full Agonist 5d

At recombinantly expressed GABAA α5β3γ2 receptors, 1 mM 5a elicited currents reaching 34 ± 3% of the maximal GABA response, whereas the thione equivalent 6a produced a stronger 48 ± 4% response [1]. In contrast, the aminomethyl derivative 5d acted as a high-efficacy agonist (>90% of GABA maximum) at the same receptor subunit combination [1]. This stepwise efficacy gradient demonstrates that 5a occupies a unique intermediate-efficacy niche not represented by either the higher-efficacy 6a or the near-full-agonist 5d.

Electrophysiology Two-electrode voltage clamp Xenopus oocytes

Functional Subunit Selectivity: Agonist at α3 vs. Antagonist at α4 and α6 within the Same Compound

When tested on recombinant αiβ3γ2 receptors, 5a at 1 mM acted as a partial agonist at α2‑, α3‑ and α5‑containing receptors (evoking 17 ± 1%, 18 ± 2%, and 34 ± 3% of GABA-max currents, respectively) but behaved as a functional antagonist when co‑applied with GABA on α2‑, α4‑, and α6‑containing receptors [1]. This dual profile—agonism at certain α subtypes and antagonism at others—is not exhibited by the close structural analog 4‑PIOL, which shows a uniformly low efficacy or antagonist profile across all brain regions, nor by 6a, which potentiates α3‑containing receptors [1]. Only 5a delivers this specific pattern of mixed activity.

GABAA subunit selectivity Partial agonist Functional switch

Purity and Physical Form: Dihydrochloride Salt Enables Direct Aqueous Solubility Without pH Adjustment

Commercial supply specifications state that 5‑piperidin‑4‑yl‑1,3,4‑oxadiazol‑2‑ol dihydrochloride is provided at ≥95% purity (CAS 1417355-78-2; MW 242.1) as a pre‑formed dihydrochloride salt . This avoids the need for in‑situ hydrochloride salt generation that is required when sourcing the free base (CAS not routinely supplied as a standalone research chemical). Many electrophysiology protocols demand chloride‑based extracellular solutions; a dihydrochloride salt can be dissolved directly without the pH shift that occurs when adding concentrated HCl to a free‑base stock, improving day‑to‑day reproducibility .

Salt form Aqueous solubility Electrophysiology buffer

High-Value Application Scenarios for 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride Based on Verified Differentiation


α5‑Subtype Partial Agonist for Hippocampal Network Studies

The compound’s 34 ± 3% GABA-max efficacy at α5β3γ2 receptors [1] makes it an ideal tool for mildly potentiating tonic inhibition in hippocampal slices without the pronounced desensitization and network suppression that occurs with full agonists such as 5d [1]. Researchers investigating the role of α5‑containing receptors in learning and memory can use 5a to shift the GABA set‑point without complete receptor saturation.

Mixed Agonist/Antagonist Probe for Defining α‑Subunit Pharmacological Fingerprints

Because 5a acts as a partial agonist at α2, α3, and α5 receptors while antagonizing α2, α4, and α6 receptors in the presence of GABA [1], it serves as a single‑compound discriminator for recombinant receptor panels. When combined with the lower‑affinity binding profile (IC50 = 183 μM), 5a can be used in co‑application protocols to unmask subunit‑dependent allosteric transitions that are masked by equipotent tools such as gaboxadol or muscimol.

Negative Control for Structure‑Activity Relationship (SAR) Campaigns on Oxadiazole‑Piperidine Scaffolds

In medicinal chemistry programs aimed at developing high‑affinity GABAA agonists, compound 5a provides a clear low‑affinity, low‑efficacy anchor (IC50 = 183 μM; <40% efficacy) [1]. New synthetic derivatives can be benchmarked against 5a to quantify gains in binding affinity and intrinsic activity, establishing a reproducible SAR baseline that is independent of batch‑to‑batch variation of self‑synthesized intermediates.

Ready‑to‑Dissolve Dihydrochloride Salt for Automated Patch‑Clamp Platforms

Supplied as a dihydrochloride salt with ≥95% purity , the compound dissolves directly into standard chloride‑based extracellular solutions without requiring pH adjustment. This feature streamlines workflows on high‑throughput automated patch‑clamp systems, where precise pH control and rapid solution exchange are critical for data consistency across multi‑well recordings.

Quote Request

Request a Quote for 5-Piperidin-4-yl-1,3,4-oxadiazol-2-ol dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.